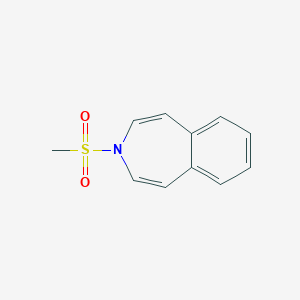

3-(Methanesulfonyl)-3H-3-benzazepine

Description

Structure

3D Structure

Properties

CAS No. |

60249-26-5 |

|---|---|

Molecular Formula |

C11H11NO2S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

3-methylsulfonyl-3-benzazepine |

InChI |

InChI=1S/C11H11NO2S/c1-15(13,14)12-8-6-10-4-2-3-5-11(10)7-9-12/h2-9H,1H3 |

InChI Key |

CRXMKQWGCNLOED-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methanesulfonyl 3h 3 Benzazepine

Historical Development of Benzazepine Synthesis Approaches

The synthesis of benzazepine derivatives has a rich history driven by their presence in biologically active compounds. Early approaches to the 3-benzazepine core often relied on classical cyclization and rearrangement reactions. Over the decades, the synthetic toolbox has expanded significantly to include more efficient and selective methods. Initial strategies frequently involved multi-step sequences with moderate yields. Key historical developments include the application of intramolecular Friedel-Crafts reactions and various rearrangement protocols to construct the seven-membered azepine ring. acs.orgnih.gov The advent of transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling, marked a significant advancement, offering milder conditions and broader substrate scope. bohrium.comnih.gov More recent developments have focused on asymmetric synthesis to access chiral benzazepine derivatives, reflecting the growing importance of stereochemistry in medicinal chemistry. acs.orgnih.gov

Synthetic Strategies for the Construction of the 3H-3-Benzazepine Core

The formation of the central 3H-3-benzazepine skeleton is the cornerstone of synthesizing the target compound. Various strategies have been developed, each with its own advantages and limitations. These can be broadly categorized into intramolecular cyclizations, intermolecular annulations, and rearrangement reactions.

Intramolecular Cyclization Reactions Forming the Azepine Ring

Intramolecular cyclization is a powerful strategy for the construction of the 3H-3-benzazepine core, involving the formation of the seven-membered ring from a linear precursor.

One of the most prominent methods is the intramolecular Heck reaction . bohrium.comprinceton.edu This palladium-catalyzed reaction typically involves the cyclization of an aryl halide tethered to an alkene. This approach offers a high degree of functional group tolerance and has been successfully employed for the synthesis of various benzazepine derivatives. bohrium.comnih.gov

Intramolecular Friedel-Crafts reactions represent a classical yet effective method for forming the benzazepine ring. acs.orgnih.govnih.gov This acid-catalyzed electrophilic aromatic substitution involves the cyclization of a suitable precursor bearing an electrophilic center, such as an acyl group or an alcohol that can be converted into a carbocation, onto the aromatic ring.

| Intramolecular Cyclization Method | Catalyst/Reagent | Key Features | Typical Yields | Reference |

| Heck Reaction | Palladium catalysts (e.g., Pd(OAc)₂) | High functional group tolerance, mild reaction conditions. | Good to excellent | bohrium.comnih.gov |

| Friedel-Crafts Acylation/Alkylation | Lewis acids (e.g., AlCl₃, polyphosphoric acid) | Utilizes classical electrophilic aromatic substitution. | Moderate to good | acs.orgnih.govnih.gov |

| Reductive Cyclization | Various reducing agents | Often used for the synthesis of tetrahydro-3-benzazepines. | Variable | acs.orgnih.gov |

Intermolecular Annulation Approaches to the Benzazepine Skeleton

Intermolecular annulation strategies involve the construction of the benzazepine ring by combining two or more smaller fragments. These methods can offer a more convergent approach to the target skeleton.

A notable example is the [3+2]-annulation followed by a acs.orgacs.org-sigmatropic rearrangement . This novel approach utilizes prop-2-ynylsulfonium salts as a three-carbon synthon, which reacts with sulfur ylides and nitrosobenzenes to afford the benzazepine skeleton in moderate to good yields. researchgate.netnih.gov Palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes has also been developed for the synthesis of tricyclic 2-benzazepines, showcasing the versatility of annulation strategies. acs.org

| Intermolecular Annulation Method | Key Reactants | Key Features | Typical Yields | Reference |

| [3+2] Annulation/ acs.orgacs.org-Sigmatropic Rearrangement | Prop-2-ynylsulfonium salts, sulfur ylides, nitrosobenzenes | Convergent approach, forms the benzazepine core in a single pot. | Moderate to good | researchgate.netnih.gov |

| Palladium-Catalyzed [5+2] Rollover Annulation | 1-Benzylpyrazoles, alkynes | Efficient for constructing fused benzazepine systems. | Good to excellent | acs.org |

Rearrangement Reactions Leading to 3H-3-Benzazepine Systems

Rearrangement reactions provide another avenue for the synthesis of the 3H-3-benzazepine core, often involving the expansion of a smaller ring or a significant reorganization of an existing framework.

Ring expansion of tetrahydroisoquinolines is a well-established method. researchgate.netresearchgate.netnih.gov For instance, a metal-free oxidative C-H bond functionalization followed by a ring expansion with diazomethanes can be used to construct the 3-benzazepine skeleton from readily available tetrahydroisoquinolines. researchgate.netnih.gov This tandem reaction proceeds under mild conditions and has been applied to the synthesis of bioactive benzazepines. researchgate.netnih.gov

Photochemical rearrangements have also been explored for the synthesis of benzazepine derivatives, although this approach is less common. neliti.com Additionally, dearomative acs.orgacs.org-rearrangements of o-nitrophenyl alkynes have been shown to provide a divergent route to benzazepines. nih.gov

| Rearrangement Method | Starting Material | Key Reagents/Conditions | Key Features | Typical Yields | Reference |

| Ring Expansion | Tetrahydroisoquinolines | Diazomethanes, TEMPO oxoammonium salt | Metal-free, mild conditions, tandem reaction. | Moderate to good | researchgate.netnih.gov |

| Dearomative acs.orgacs.org-Rearrangement | o-Nitrophenyl alkynes | Catalyst-free, thermal conditions | High atom economy, divergent synthesis. | Variable | nih.gov |

| Stevens Rearrangement | Isoquinolinium salts | Base | Efficient for synthesizing 1,2-disubstituted acs.orgbenzazepines. | Good | researchgate.net |

Introduction and Functionalization with the Methanesulfonyl Moiety

Once the 3H-3-benzazepine core is constructed, the final step in the synthesis of 3-(Methanesulfonyl)-3H-3-benzazepine is the introduction of the methanesulfonyl group onto the nitrogen atom.

Direct N-Sulfonylation Protocols and Reagents

The most direct method for introducing the methanesulfonyl group is through N-sulfonylation of the 3H-3-benzazepine nitrogen. This reaction typically involves the treatment of the secondary amine of the benzazepine core with methanesulfonyl chloride (MsCl) in the presence of a base. libretexts.orglibretexts.orgcbijournal.com

The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction and to facilitate the nucleophilic attack of the amine on the sulfonyl chloride. Common bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. cbijournal.com The reaction is typically carried out in an aprotic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile. rsc.org Microwave irradiation has also been employed to accelerate the sulfonylation of amines under solvent- and catalyst-free conditions, often leading to excellent yields in short reaction times. rsc.org

| Reagent | Base | Solvent | Key Features | Typical Yields | Reference |

| Methanesulfonyl Chloride (MsCl) | Triethylamine, Pyridine, K₂CO₃ | Dichloromethane, THF, Acetonitrile | Widely applicable, straightforward procedure. | Good to excellent | libretexts.orglibretexts.orgcbijournal.com |

| Methanesulfonyl Chloride (MsCl) | None (under microwave) | Solvent-free | Environmentally benign, rapid reaction. | Excellent | rsc.org |

Integrated Synthesis Strategies Incorporating N-Sulfonylation

One common strategy involves the N-sulfonylation of a pre-formed benzazepine ring. In this approach, the heterocyclic core is first constructed, followed by the reaction with a sulfonating agent, typically methanesulfonyl chloride (MsCl), in the presence of a suitable base like triethylamine or pyridine. This late-stage functionalization is advantageous when the unprotected nitrogen atom is required for or compatible with the preceding ring-forming reactions.

Chemoselectivity, Regioselectivity, and Stereoselectivity in the Synthesis of this compound

Achieving high levels of selectivity is paramount in the synthesis of complex molecules like this compound. Control over chemoselectivity, regioselectivity, and stereoselectivity ensures the desired isomer is formed, minimizing difficult separation procedures and maximizing yield.

Chemoselectivity : In multifunctional precursors to this compound, chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another. For instance, during the reduction of a precursor containing both a ketone and an ester, a chemoselective reducing agent like sodium borohydride (B1222165) might be used to selectively reduce the ketone without affecting the ester. Similarly, when introducing the methanesulfonyl group, the reaction conditions must be chosen to favor N-sulfonylation over potential O-sulfonylation if hydroxyl groups are present elsewhere in the molecule.

Regioselectivity : This is a critical consideration during the cyclization step that forms the seven-membered ring. The precursors must be designed to ensure the correct ring is formed. For example, in gold-catalyzed hydroamidation of 2-(1-alkynyl)phenylacetamides, a 7-endo-dig cyclization pathway is selectively followed to afford 3-benzazepinones, which are precursors to the benzazepine core. nih.gov Other strategies, such as intramolecular Friedel-Crafts-type alkylations or radical cyclizations, also rely on the inherent electronic and steric properties of the substrate to direct the cyclization to the desired position, thus preventing the formation of isomeric ring systems. acs.orgresearchgate.net The regioselectivity of such cyclizations can be influenced by the choice of catalyst and reaction conditions. acs.org

Stereoselectivity : While this compound itself is achiral, many synthetic routes proceed through chiral intermediates or are adapted to produce chiral derivatives. Stereoselective synthesis is crucial for producing enantiomerically pure benzazepines. Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates is a highly efficient method for preparing chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee). acs.orgnih.gov Another approach involves the stereoselective cyclization of N-acyliminium ions to construct substituted 1-benzazepines, where the stereochemistry is controlled during the ring-forming step. nih.gov Furthermore, the presence of a bulky N-substituent, such as a sulfonyl or benzoyl group, can lead to atropisomerism due to restricted rotation around the Ar-N bond, introducing another element of stereochemistry that must be controlled. nih.gov

Catalytic Systems and Reagents in Benzazepine Synthesis

The synthesis of the 3-benzazepine framework relies on a diverse array of catalytic systems and reagents that facilitate key transformations, from ring construction to functional group installation. The choice of these components is critical for achieving high efficiency, selectivity, and yield.

Catalytic Systems : Transition metal catalysts are prominent in modern synthetic routes to benzazepines.

Palladium Catalysts : Systems based on palladium, such as Pd(OAc)₂, are used in a variety of reactions including intramolecular Heck reactions for the regio- and stereoselective construction of the 3-benzazepine core. mdpi.comnih.gov They are also key in Buchwald-Hartwig amination reactions for forming carbon-nitrogen bonds during cyclization. mdpi.com

Gold Catalysts : Gold complexes, for instance Au(PPh₃)Cl/AgSbF₆, have been shown to effectively catalyze the regioselective hydroamidation of alkynes to produce 3-benzazepinone intermediates. nih.gov

Iridium Catalysts : Chiral N,P-ligated iridium complexes are highly effective for the asymmetric hydrogenation of cyclic ene-carbamates, providing access to enantioenriched tetrahydro-3-benzazepine scaffolds in high yields and enantioselectivities. acs.orgnih.gov

Organocatalysts : N-Heterocyclic carbenes (NHCs) have been developed as catalysts for regioselective intramolecular radical cyclization reactions, offering a transition-metal-free pathway to benzazepine derivatives under mild conditions. researchgate.net

Reagents : A variety of reagents are employed for specific transformations.

Sulfonating Reagents : For the synthesis of this compound, the key reagent is one that delivers the methanesulfonyl group. Methanesulfonyl chloride (MsCl) is the most common and cost-effective choice, typically used with a non-nucleophilic base. Other advanced reagents include N-sulfonyl imidazoliums, which can act as versatile sulfonating agents. nih.gov

Oxidizing and Reducing Agents : Reagents like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) oxoammonium salts are used in metal-free oxidative C-H bond functionalization/ring expansion tandem reactions. researchgate.net For reductions, polymer-bound cyanoborohydride has been effectively used in reductive amination steps during solution-phase parallel synthesis. nih.gov

Coupling Reagents : In syntheses involving amide bond formation, polymer-bound coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC) are utilized to facilitate cyclization and improve purification. nih.gov

The table below summarizes key catalytic systems and reagents.

| Transformation | Catalyst/Reagent | Example Application |

| N-Sulfonylation | Methanesulfonyl chloride (MsCl), Base | Introduction of the methanesulfonyl group onto the benzazepine nitrogen. |

| Ring Formation (Hydroamidation) | Au(PPh₃)Cl/AgSbF₆ | Regioselective synthesis of 3-benzazepinones. nih.gov |

| Ring Formation (Heck Cyclization) | Pd(OAc)₂, Ligands | Intramolecular reductive cyclization to form the 3-benzazepine core. nih.gov |

| Ring Formation (Oxidative) | TEMPO oxoammonium salt | Metal-free oxidative C-H functionalization and ring expansion. researchgate.net |

| Asymmetric Hydrogenation | Chiral Iridium Complexes | Stereoselective synthesis of chiral tetrahydro-3-benzazepines. acs.orgnih.gov |

| Reductive Amination | Polymer-bound cyanoborohydride | Used in multi-step solid-supported solution-phase synthesis. nih.gov |

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Yield Optimization

Atom Economy : Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. nih.gov Synthetic methods that are additive in nature, such as hydrogenations or certain cyclizations, tend to have high atom economy. Iridium-catalyzed asymmetric hydrogenation, which adds a molecule of hydrogen across a double bond, is a prime example of an atom-economical reaction. acs.orgnih.govjocpr.com In contrast, reactions that use stoichiometric reagents or generate significant byproducts, such as Wittig reactions or those requiring protecting groups that are later removed, exhibit lower atom economy. monash.edu A comparative analysis would favor routes that maximize the incorporation of starting material into the final this compound structure, thereby minimizing waste.

The following table provides a conceptual comparison of different synthetic approaches.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Classical Friedel-Crafts Cyclization | Multi-step precursor synthesis followed by acid-catalyzed ring closure. acs.org | Well-established methodology. | Often requires harsh conditions, multiple steps, lower atom economy. |

| Tandem Oxidative Ring Expansion | One-pot C-H functionalization and ring expansion from tetrahydroisoquinolines. researchgate.net | High step economy, novel approach. | Moderate yields, substrate scope limitations. |

| Transition Metal-Catalyzed Cyclization | Intramolecular Heck or hydroamidation reactions. nih.govnih.gov | High selectivity and yields, mild conditions. | Cost of metal catalysts, potential for metal contamination. |

| Asymmetric Catalytic Routes | Iridium-catalyzed hydrogenation of prochiral precursors. acs.orgnih.gov | Access to chiral products with high enantioselectivity and atom economy. | Primarily for saturated rings, requires specific precursors. |

Sustainable Synthetic Methodologies and Green Chemistry Aspects in the Production of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules, aiming to reduce environmental impact and improve safety and efficiency. jocpr.com

Green Chemistry Principles in Synthesis : Key principles applicable to the synthesis of this compound include maximizing atom economy, using catalytic rather than stoichiometric reagents, minimizing waste, and using safer solvents. jocpr.comjddhs.com

Catalysis : The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The use of transition metal catalysts (e.g., Pd, Au, Ir) or organocatalysts allows for reactions to proceed with high efficiency and selectivity while generating minimal waste, as the catalyst is used in small amounts and can, in principle, be recycled. acs.orgnih.govmdpi.comnih.gov

Atom Economy : As discussed previously, designing syntheses with high atom economy is inherently greener as it reduces the formation of byproducts. jocpr.com

Safer Solvents and Conditions : Traditional organic solvents often pose environmental and health risks. jddhs.com Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.commdpi.com While many organometallic reactions are sensitive to water, research is ongoing to develop water-tolerant catalytic systems. mdpi.com Furthermore, employing energy-efficient techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. mdpi.com

Waste Reduction : The development of tandem or one-pot reactions significantly reduces waste by eliminating the need for purification of intermediates, which in turn reduces solvent and material usage. researchgate.net The use of polymer-bound reagents and scavengers can also simplify purification, replacing traditional chromatography with simple filtration. nih.gov

The ideal green synthesis of this compound would be a convergent, high-yielding route that proceeds in a safe solvent under mild, energy-efficient conditions, utilizing a recyclable catalyst and maximizing the incorporation of all starting material atoms into the final product. While this ideal has not been fully realized, the ongoing development of novel catalytic methods and process optimization continues to move the synthesis of benzazepines toward more sustainable practices. researchgate.net

Reactivity and Transformational Pathways of 3 Methanesulfonyl 3h 3 Benzazepine

Reactivity Modalities of the 3H-3-Benzazepine Core

Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Moiety

The fused benzene ring of 3-(methanesulfonyl)-3H-3-benzazepine is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic systems. masterorganicchemistry.comyoutube.com The regiochemical outcome of such reactions is governed by the directing effects of the substituents on the benzene ring. In this case, the heterocyclic portion of the molecule and the N-methanesulfonyl group influence the position of electrophilic attack.

The nitrogen atom of the azepine ring, particularly when part of the electron-withdrawing sulfonamide group, deactivates the aromatic ring towards electrophilic attack. youtube.com This deactivation occurs through the inductive effect of the electronegative nitrogen atom. Consequently, harsher reaction conditions may be required compared to unsubstituted benzene.

Common electrophilic aromatic substitution reactions that could be applied to this system include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comsavemyexams.com For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the benzene ring. masterorganicchemistry.com The position of substitution would be directed by the combined electronic effects of the heterocyclic ring system.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Potential Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-3-(methanesulfonyl)-3H-3-benzazepine |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-3-(methanesulfonyl)-3H-3-benzazepine |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | This compound-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-3-(methanesulfonyl)-3H-3-benzazepine |

Nucleophilic Reactivity at the Heterocyclic Ring System

The 3H-3-benzazepine core possesses an endocyclic imine (C=N) functionality, which is a key site for nucleophilic attack. libretexts.orgredalyc.org The carbon atom of the imine bond is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to the addition of nucleophiles. redalyc.org This reactivity is analogous to that of aldehydes and ketones, although the imine group is generally less reactive. redalyc.org

A wide range of nucleophiles can add to the imine carbon, leading to the formation of a new carbon-nucleophile bond and the saturation of the C=N double bond. This process is often a crucial step in the synthesis of more complex 3-benzazepine derivatives. The reaction typically proceeds via a tetrahedral intermediate. libretexts.org

Examples of nucleophilic additions to imines include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and enolates. nih.gov The reaction can be catalyzed by acids, which protonate the imine nitrogen, thereby increasing the electrophilicity of the imine carbon. openstax.org

Skeletal Rearrangements: Ring Contraction and Expansion Pathways

The seven-membered ring of the 3-benzazepine scaffold can undergo skeletal rearrangements, leading to either ring contraction or expansion. These transformations are often driven by the formation of more stable ring systems.

Ring Contraction: While specific examples for this compound are not prevalent, analogous systems demonstrate the possibility of ring contraction. For instance, the treatment of 2,4-diphenyl-3H-1-benzazepine with N-bromosuccinimide (NBS) has been shown to induce a ring contraction to yield 2,4-diphenylquinoline. researchgate.net This type of rearrangement suggests that under certain oxidative or radical conditions, the 3-benzazepine ring could contract to a more stable six-membered quinoline (B57606) or isoquinoline (B145761) derivative.

Ring Expansion: Conversely, the 3-benzazepine skeleton can be synthesized through ring expansion of smaller heterocyclic systems, such as isoquinolines. rsc.orgresearchgate.netresearchgate.net For example, the reaction of isoquinoline derivatives with certain reagents can lead to the insertion of a carbon atom into the heterocyclic ring, expanding it from a six-membered to a seven-membered ring. A double ring expansion strategy has also been described for constructing fused 3-benzazepines. acs.org These synthetic pathways highlight the potential for the reverse reaction, a ring contraction, under appropriate conditions.

Reactions Involving the Endocyclic Olefinic Linkages

The 3H-3-benzazepine core contains an endocyclic carbon-carbon double bond, which is susceptible to a variety of addition reactions, most notably hydrogenation. The reduction of this double bond leads to the formation of the corresponding tetrahydro-3-benzazepine derivative.

A significant advancement in this area is the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates, which are structurally related to N-acylated 3H-3-benzazepines. nih.govacs.org This methodology allows for the stereoselective synthesis of chiral tetrahydro-3-benzazepines with high enantiomeric excess. nih.govacs.org The reaction typically employs an iridium catalyst with a chiral N,P-ligand. nih.gov This transformation is valuable for the synthesis of biologically active compounds where stereochemistry is crucial. nih.govacs.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 3-Benzazepine Precursor

| Substrate | Catalyst | Conditions | Product | Enantiomeric Excess (ee) |

| 1-Aryl-3-(alkoxycarbonyl)-3H-3-benzazepine | [Ir(COD)(ligand)]BARF | H₂ (50 bar), DCM, 25 °C | (S)-1-Aryl-3-(alkoxycarbonyl)-2,3,4,5-tetrahydro-1H-3-benzazepine | >95% |

Data adapted from studies on related ene-carbamate systems. nih.gov

Reactivity and Modifiability of the N-Methanesulfonyl Substituent

The N-methanesulfonyl (mesyl) group plays a significant role in modulating the reactivity of the 3-benzazepine nitrogen. It is a strong electron-withdrawing group, which reduces the nucleophilicity and basicity of the nitrogen atom. A key aspect of its chemistry is its potential for removal, which serves as a deprotection step to unveil the secondary amine.

Deprotection and Cleavage Strategies for the Sulfonyl Group

The cleavage of the N-S bond in sulfonamides is a synthetically important transformation. For N-methanesulfonyl groups, reductive cleavage is a common and effective method. A mild and general method for the reductive cleavage of the N-S bond in secondary sulfonamides has been developed, which can be applied to complex molecules. This process generates a sulfinate and an amine, which can then be further functionalized in situ.

This reductive cleavage can be chemoselective for secondary sulfonamides due to the acidity of the N-H bond, although in the case of this compound, the nitrogen is tertiary. However, related methods for tertiary sulfonamides exist. The cleavage of the N-methanesulfonyl group would yield the parent 3H-3-benzazepine, providing access to a secondary amine that can be subsequently alkylated or acylated to introduce a variety of substituents at the nitrogen atom.

Electronic and Steric Influence of the N-Sulfonyl Moiety on Remote Reactivity

The N-methanesulfonyl group exerts a profound electronic and steric influence on the reactivity of the 3H-3-benzazepine scaffold. Its strong electron-withdrawing nature significantly modulates the nucleophilicity and reactivity of both the aromatic and heterocyclic rings.

Electronic Effects: The sulfonyl group deactivates the nitrogen atom through resonance and inductive effects, reducing its basicity and nucleophilicity. This deactivation is crucial in directing the regioselectivity of certain reactions. For instance, in electrophilic aromatic substitution reactions, the N-sulfonyl group acts as a deactivating group, making the benzene ring less susceptible to attack by electrophiles compared to an unsubstituted aniline (B41778) derivative. libretexts.org The electron-withdrawing nature of the sulfonyl group can also influence the stability of intermediates formed during reactions at other positions of the molecule. For example, it can stabilize anionic intermediates on adjacent carbon atoms. mdpi.com

Steric Effects: The methanesulfonyl group, while not excessively large, can exert significant steric hindrance, influencing the approach of reagents to the nitrogen atom and adjacent positions. chemistrytalk.orglibretexts.org This steric bulk can play a critical role in controlling the regioselectivity and stereoselectivity of reactions. mdpi.comnih.gov For instance, in reactions involving the seven-membered ring, the steric presence of the sulfonyl group can direct incoming reagents to the less hindered face of the molecule. The interplay between steric and electronic effects is crucial in determining the outcome of chemical transformations on the this compound system. nih.govresearchgate.netresearchgate.netmdpi.commdpi.comrsc.org The size of the N-alkyl group in N-alkyl arylsulfonamides has been shown to strongly influence the competition between rearrangement and cyclization reactions. nih.gov

Strategies for the Regioselective and Chemoselective Derivatization of the Compound

The multifaceted reactivity of this compound allows for a range of regioselective and chemoselective derivatization strategies, targeting the aromatic ring, the seven-membered heterocyclic ring, and the N-sulfonyl group itself.

Functionalization Protocols for the Aromatic Ring

The benzene ring of the 3-benzazepine core is amenable to functionalization through electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.org However, the N-methanesulfonyl group's deactivating nature necessitates harsher reaction conditions than for activated aromatic systems. The directing effect of the existing substituents on the aromatic ring and the N-sulfonyl group will govern the position of the incoming electrophile.

Another powerful strategy for the functionalization of the aromatic ring is directed ortho-metalation (DoM). nih.gov This involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. While the N-sulfonyl group itself is not a classical DoM group, other substituents on the aromatic ring could be exploited for this purpose. In situ ortho-lithiation/functionalization has been successfully applied to other aromatic systems and could potentially be adapted for the this compound scaffold. nih.gov

Functionalization Protocols for the Seven-Membered Heterocyclic Ring

Furthermore, reactions involving the allylic positions of the seven-membered ring can be envisioned. For example, radical or transition-metal-catalyzed allylic functionalization could provide a means to introduce substituents at these positions. The synthesis of seven-membered ring oxazepane derivatives has been achieved through the cyclization of imines with succinic anhydride, demonstrating the feasibility of constructing such ring systems. researchgate.net Michael addition reactions have also been utilized to construct medium-ring heterocycles. researchgate.net

Post-Sulfonylation Modifications and N-3 Derivatization

A key strategy for the derivatization of the 3-benzazepine core involves the modification or removal of the methanesulfonyl group after its initial role as a protecting or activating group. The cleavage of the N-S bond, typically under reductive conditions, unmasks the secondary amine at the N-3 position. This free amine can then be subjected to a wide array of functionalization reactions, including alkylation, acylation, and arylation, to introduce diverse substituents at this position.

This "post-sulfonylation modification" approach provides a versatile platform for the synthesis of a library of N-substituted 3H-3-benzazepine derivatives. The choice of the subsequent N-derivatization reaction can be tailored to achieve desired molecular properties.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity, controlling selectivity, and designing novel synthetic routes. The elucidation of these mechanisms often involves a combination of experimental studies, such as kinetic analysis and the trapping of intermediates, and computational modeling.

Key intermediates in the reactions of N-sulfonylated benzazepines can include carbocationic species, carbanions, and radical intermediates. For instance, in electrophilic aromatic substitution reactions on the benzene ring, a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed. libretexts.org The stability of this intermediate is influenced by the electronic properties of the N-methanesulfonyl group.

In reactions involving the deprotonation of the α-carbon of the methanesulfonyl group, an α-sulfonyl carbanion would be a key intermediate. acs.org The stereochemistry of subsequent reactions would be determined by the geometry and stability of this carbanion. rsc.orgnih.gov

The synthesis of N-sulfonyl amidines often proceeds through reactive intermediates such as N-sulfonyl ketenimines, which are generated in situ and undergo nucleophilic addition. tsinghua.edu.cnmdpi.comresearchgate.net The study of such transient species is essential for understanding and optimizing these transformations. Furthermore, the synthesis of various benzazepine derivatives can involve cascade reactions with multiple intermediates. nih.gov

Chemo-, Regio-, and Stereoselectivity in Transformational Reactions

The methanesulfonyl group, being a strong electron-withdrawing group, modulates the reactivity of the 3-benzazepine scaffold. This influence is pivotal in directing the selectivity of subsequent chemical transformations.

One of the primary areas of investigation has been the functionalization of the tetrahydro-3-benzazepine ring system, where the N-methanesulfonyl group plays a critical role. For instance, in the synthesis of certain dopamine D3 receptor antagonists, the N-methanesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine intermediate undergoes a key Suzuki coupling reaction. This reaction demonstrates high chemoselectivity , with the palladium catalyst selectively acting on the carbon-bromine bond, leaving the methanesulfonamide group intact.

Further transformations of the N-methanesulfonyl intermediate often involve alkylation at the nitrogen atom following deprotection, or modification of other positions on the benzazepine ring. The stereochemical outcome of reactions at chiral centers, particularly at the C1 and C5 positions, has been a subject of considerable study.

A notable example of stereoselectivity is observed in the synthesis of compounds such as trans-3-(2-(4-((3-(3-(5-methyl-1,2,4-oxadiazolyl))phenyl)carboxamido)cyclohexyl)ethyl)-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine. The synthetic route to this molecule involves steps where the stereochemistry of substituents is carefully controlled. The choice of reagents and reaction conditions is critical in achieving the desired trans configuration of the cyclohexyl group, which is essential for its biological activity.

The regioselectivity of reactions on the aromatic portion of the 3-benzazepine ring is also a key consideration. The directing effects of existing substituents on the benzene ring, in concert with the electronic influence of the N-methanesulfonyl group, govern the position of further substitution.

The following table summarizes the observed selectivity in key transformational reactions of 3-(methanesulfonyl)-3-benzazepine derivatives, based on findings from synthetic studies.

| Reaction Type | Substrate | Reagents and Conditions | Product | Selectivity Observed |

| Suzuki Coupling | N-methanesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine | Arylboronic acid, Pd catalyst, base | N-methanesulfonyl-7-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine | Chemoselective : Reaction at the C-Br bond without affecting the N-Ms group. |

| N-Alkylation (post-deprotection) | 7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Alkyl halide, base | 3-Alkyl-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine | Chemoselective : Selective alkylation at the nitrogen atom. |

| Amide Coupling | Deprotected amine intermediate | Carboxylic acid, coupling agents | N-acylated 3-benzazepine derivative | Chemoselective : Formation of the amide bond. |

| Stereocontrolled Synthesis | Intermediate with a cyclohexyl moiety | Various | trans-substituted cyclohexyl derivative | Stereoselective : Preferential formation of the trans isomer. |

These investigations underscore the importance of the methanesulfonyl group not only as a protective measure but also as a critical control element in achieving the desired chemo-, regio-, and stereochemical outcomes in the synthesis of complex 3-benzazepine derivatives. The predictable selectivity of these reactions is a cornerstone for the rational design and efficient production of novel therapeutic agents.

Advanced Computational and Theoretical Chemistry Studies of 3 Methanesulfonyl 3h 3 Benzazepine

Quantum Chemical Calculations for Geometric and Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-(Methanesulfonyl)-3H-3-benzazepine, methods like B3LYP with a suitable basis set such as 6-31G(d,p) are commonly employed to perform geometry optimization. epstem.netresearchgate.net This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals the spatial relationship between the benzazepine core and the methanesulfonyl group. The electronic structure, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps are crucial for identifying electron-rich and electron-deficient regions of the molecule, which are indicative of its reactive sites. For instance, the oxygen atoms of the sulfonyl group are expected to be regions of high electron density, making them potential sites for electrophilic attack.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| S-O1 | 1.435 |

| S-O2 | 1.435 |

| S-N | 1.650 |

| S-C(methyl) | 1.770 |

| C=C (azepine ring) | 1.350 - 1.400 |

| C-N (azepine ring) | 1.380 - 1.420 |

| **Bond Angles (°) ** | |

| O1-S-O2 | 119.5 |

| O1-S-N | 106.0 |

| N-S-C(methyl) | 105.0 |

| C-N-S | 118.0 |

| **Dihedral Angles (°) ** | |

| O1-S-N-C(azepine) | -60.0 |

Note: The data in this table is illustrative and represents typical values for similar functional groups. Actual calculated values may vary.

Frontier Molecular Orbital Theory and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compearson.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests higher reactivity. wikipedia.org

For this compound, the HOMO is likely to be localized on the electron-rich benzazepine ring system, while the LUMO may be distributed across the electron-withdrawing methanesulfonyl group. Analysis of the spatial distribution of these orbitals can predict how the molecule will interact with other reagents.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve as an example of what computational analysis would yield.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry allows for the detailed exploration of potential reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, locate transition state structures, and calculate activation energies. This information is invaluable for understanding reaction kinetics and predicting product formation.

For example, studying the hydrolysis of the methanesulfonyl group would involve calculating the geometries of the reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, and its geometry and energy determine the reaction rate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to locate these transient structures.

Conformational Landscape Analysis via Molecular Dynamics Simulations

While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time. ed.ac.uk By simulating the motion of atoms based on classical mechanics, MD can reveal the accessible conformations of the molecule in different environments (e.g., in a solvent or interacting with a biological target).

This analysis is crucial for understanding the flexibility of the benzazepine ring and the rotational freedom of the methanesulfonyl group. The results can be used to generate a conformational population distribution, which can be important for understanding how the molecule binds to a receptor or enzyme.

Predictive Modeling of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or chemical properties of molecules based on their structural features. hud.ac.uknih.govmdpi.comresearchgate.net In the context of this compound, QSAR can be employed to predict its potential biological targets or to design derivatives with improved activity.

These models are built by correlating a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined activities for a series of related compounds. nih.gov For this compound, descriptors such as the HOMO-LUMO gap, dipole moment, and molecular surface area could be used to build predictive models for properties like receptor binding affinity or metabolic stability.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Applications of 3 Methanesulfonyl 3h 3 Benzazepine in Advanced Organic Synthesis

Strategic Role as a Versatile Synthetic Building Block

The utility of 3-(Methanesulfonyl)-3H-3-benzazepine as a versatile building block stems from the unique properties imparted by the methanesulfonyl (mesyl) group. This electron-withdrawing group serves multiple strategic roles in synthesis:

Nitrogen Protection and Activation: The mesyl group acts as a robust protecting group for the nitrogen atom, preventing unwanted side reactions under various conditions. Simultaneously, its electron-withdrawing nature decreases the nucleophilicity of the nitrogen, which can direct reactions to other sites on the benzazepine core.

Modulation of Reactivity: The methanesulfonyl substituent influences the electronic properties of the entire heterocyclic system. This modulation is crucial for controlling the regioselectivity and stereoselectivity of subsequent transformations. In reactions involving the formation of tetrahydroazepines, for example, mesylated amines are common precursors, demonstrating the group's effectiveness in facilitating desired cyclization pathways.

Facilitation of Transformations: The presence of the mesyl group is integral to specific synthetic methodologies. For instance, in the synthesis of complex polycyclic systems, the methanesulfonyl-substituted benzazepine can be a key intermediate that enables specific bond formations and rearrangements.

The stability of the N-mesyl bond under a range of reaction conditions, coupled with its potential for reductive cleavage when desired, makes this compound an adaptable and highly strategic component in multistep synthetic sequences.

Precursor for the Synthesis of Diverse Polycyclic and Heterocyclic Frameworks

One of the most significant applications of this compound and its precursors is in the construction of intricate molecular architectures. The benzazepine core provides a seven-membered ring scaffold that can be annulated, bridged, or otherwise elaborated to generate novel polycyclic and heterocyclic systems.

A notable example involves a catalyst-free dearomative rearrangement of an o-nitrophenyl alkyne, which can be designed to produce a methanesulfonyl-protected benzazepine intermediate. This intermediate is not the final product but a pivotal point in a reaction cascade. The resulting polycyclic system is richly functionalized with moieties like carbonyls, imines, and dienes. This high degree of functionality allows for diversity-oriented synthesis, enabling the creation of a wide array of alkaloid-like fused polycyclic frameworks from a common benzazepine precursor. This approach is characterized by high atom and step economy, rapidly building molecular complexity from simpler starting materials.

The inherent strain and conformational flexibility of the seven-membered ring in the benzazepine structure can be harnessed to drive thermodynamically favorable rearrangements and cyclizations, leading to the formation of bridged polycycloalkanones and other complex topologies that would be challenging to access through other synthetic routes.

Table 1: Representative Transformation of Benzazepine Precursors This table illustrates a conceptual reaction pathway based on published methodologies for creating complex frameworks from benzazepine-type structures.

| Starting Material Type | Key Transformation | Intermediate | Product Type | Potential Complexity |

| o-Nitrophenyl alkyne | Dearomative nih.govnih.gov-rearrangement | 3-(Ms)-3H-3-benzazepine derivative | Bridged Polycycloalkanone | Four rings, two bridge-head quaternary centers |

Exploration in Materials Chemistry: Precursor for Functional Organic Materials

While the primary applications of benzazepines have been in medicinal chemistry, there is growing interest in exploring their potential in materials science. The rigid, fused-ring structure of the benzazepine core makes it an attractive candidate for incorporation into larger π-conjugated systems, which are the basis for many functional organic materials used in electronics and photonics.

Although direct applications of this compound in this field are still emerging, its role as a synthetic precursor is significant. By designing synthetic routes that append chromophoric or electronically active groups to the benzazepine scaffold, it is possible to create novel dyes, sensors, or components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The methanesulfonyl group can be strategically employed during the synthesis of these complex molecules and later removed or modified to tune the final material's electronic properties. The non-planar, three-dimensional geometry of the benzazepine unit could be exploited to disrupt intermolecular packing (π-stacking) in the solid state, potentially leading to materials with enhanced solubility and unique photophysical properties.

Incorporation into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for rapidly generating molecular diversity. The 3H-3-benzazepine structure contains a cyclic imine functionality (C=N bond within the ring), which is a key reactive partner in many MCRs. nih.govredalyc.org

Specifically, this compound is a promising candidate for isocyanide-based MCRs, such as the Ugi or Passerini reactions. beilstein-journals.org In a typical Ugi three-component reaction, a cyclic imine can react with a carboxylic acid and an isocyanide to form a complex α-acylamino amide adduct in a single step. nih.gov The incorporation of the benzazepine scaffold into such a reaction would instantaneously attach two new substituents, generating a library of highly decorated, conformationally constrained peptidomimetics or other complex molecules. beilstein-journals.orgbeilstein-journals.org

The potential for diastereoselective MCRs on the seven-membered cyclic imine of a benzazepine has been demonstrated, highlighting the ability to control stereochemistry in the products. nih.gov This capability is crucial for synthesizing enantiomerically pure compounds for biological evaluation. The use of this compound in MCRs represents a highly efficient strategy for leveraging its core structure to build libraries of novel compounds for drug discovery and other applications. beilstein-journals.org

Potential in Ligand Design and Catalytic Systems Development

The development of novel ligands for transition metal catalysis is essential for advancing synthetic chemistry. N-heterocycles are privileged structures in ligand design due to the coordinating ability of the nitrogen atom and the rigid scaffold that can create a well-defined chiral environment around a metal center.

The 3-benzazepine framework offers a unique three-dimensional architecture that is attractive for creating new classes of ligands. acs.org Starting from this compound, the methanesulfonyl group can be removed to liberate the nitrogen atom for coordination or replaced with other functional groups capable of binding to metals. Furthermore, substituents can be introduced at various positions on the aromatic or heterocyclic rings to tune the steric and electronic properties of the resulting ligand.

For example, the synthesis of chiral phosphine-benzazepine ligands could provide new catalysts for asymmetric hydrogenation or cross-coupling reactions. nih.gov The defined conformational bias of the seven-membered ring could effectively translate chiral information during a catalytic cycle, leading to high enantioselectivity. The benzazepine core's prevalence in biologically active molecules also suggests that metal complexes featuring benzazepine-based ligands could find applications in bioinorganic chemistry or as metallodrugs. acs.org

Future Directions and Emerging Research Frontiers in the Chemistry of 3 Methanesulfonyl 3h 3 Benzazepine

Development of Novel and Unconventional Synthetic Routes

The exploration of new synthetic methodologies is fundamental to advancing the chemistry of complex molecules. hilarispublisher.com For 3-(Methanesulfonyl)-3H-3-benzazepine, future research could focus on moving beyond traditional multi-step sequences, which often require harsh conditions and generate significant waste.

Key areas of development include:

C-H Bond Functionalization: A significant advancement would be the direct introduction of the methanesulfonyl group or the construction of the benzazepine core through C-H bond functionalization. This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. For instance, a metal-free approach involving oxidative C-H bond functionalization and ring expansion has been successfully applied to synthesize the core 3-benzazepine structure from readily available tetrahydroisoquinolines. researchgate.net Adapting such a method could offer a more atom-economical pathway.

Photocatalysis and Electrosynthesis: These techniques use light or electrical energy to drive reactions under mild conditions. mtak.hu They could enable unique bond formations and transformations that are inaccessible through conventional thermal methods, potentially leading to the discovery of entirely new pathways to the this compound scaffold. mtak.hu

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular frameworks. hilarispublisher.com Future work could explore novel catalysts or coupling partners to assemble the benzazepine ring system or to introduce the methanesulfonyl moiety with greater efficiency and selectivity. hilarispublisher.comjddhs.com

| Synthetic Strategy | Potential Advantage | Research Focus |

| C-H Functionalization | Reduced step count, higher atom economy | Direct functionalization of a pre-formed benzazepine or tandem ring-expansion/functionalization. researchgate.net |

| Photocatalysis | Mild reaction conditions, unique reactivity | Light-mediated cyclization or sulfonyl group introduction. mtak.hu |

| Electrosynthesis | Avoids stoichiometric chemical oxidants/reductants | Electrochemical ring-forming reactions. mtak.hu |

| Novel Cross-Coupling | High efficiency and selectivity | Development of new catalysts for building the benzazepine core. hilarispublisher.com |

Investigation of Unprecedented Reactivity and Mechanistic Pathways

A deeper understanding of the intrinsic reactivity of this compound is crucial for its future application and development. The electron-withdrawing nature of the methanesulfonyl group significantly influences the electronic properties of the benzazepine system, potentially unlocking novel chemical transformations.

Future mechanistic studies could focus on:

Reactivity Mapping: Systematically exploring the reactivity of the C=N bond and the aromatic ring within the molecule under a wide range of conditions (e.g., with various electrophiles, nucleophiles, and radical species).

Unconventional Ring Transformations: Investigating whether the strained seven-membered ring can undergo novel ring-opening, ring-closing, or rearrangement reactions, potentially catalyzed by transition metals or light, to access new heterocyclic scaffolds.

Mechanistic Elucidation with DFT: Using Density Functional Theory (DFT) calculations to model reaction pathways and transition states. researchgate.net This can provide crucial insights into why certain reactions proceed and can help predict new, undiscovered reactivity. researchgate.net For related benzazepine syntheses, DFT calculations have been used to propose mechanistic pathways for ring expansion, indicating a concerted, asynchronous process. researchgate.net

Advancements in Sustainable and Environmentally Benign Chemical Transformations

Modern chemical research places a strong emphasis on "green chemistry" to minimize environmental impact. jddhs.com Applying these principles to the synthesis of this compound represents a significant area for future innovation.

Key research frontiers in this area include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity under mild, aqueous conditions, thereby reducing energy consumption and avoiding hazardous reagents. jddhs.com

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) can drastically reduce the environmental footprint of a synthetic process. jddhs.comresearchgate.net

Catalyst Recycling: Developing methodologies that utilize recyclable catalysts, such as heterogeneous catalysts or catalysts immobilized on solid supports, can minimize waste and reduce the cost associated with precious metal catalysts. jddhs.com

| Green Chemistry Principle | Application to Synthesis | Potential Impact |

| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. | Reduction of chemical waste. researchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources rather than petrochemicals. | Lower carbon footprint and enhanced sustainability. jddhs.com |

| Energy Efficiency | Employing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | Lower production costs and environmental impact. |

| Biocatalysis | Using enzymes for specific chemical transformations (e.g., asymmetric reduction, hydrolysis). | High selectivity, mild conditions, reduced byproducts. jddhs.com |

Application of Continuous Flow and Automated Synthesis Technologies

Continuous flow chemistry is revolutionizing the synthesis of chemical compounds, particularly in the pharmaceutical industry. researchgate.netnih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net

Future research could involve developing a continuous flow synthesis for this compound. This would involve:

Telescoped Reactions: Integrating multiple synthetic steps into a single, continuous flow process without isolating intermediates. nih.gov This "telescoping" reduces waste, minimizes manual handling of potentially hazardous materials, and shortens production timelines. researchgate.netnih.gov

Automated Optimization: Utilizing automated systems with integrated real-time analytics (Process Analytical Technology, PAT) to rapidly screen reaction conditions (temperature, pressure, catalyst loading, etc.). researchgate.netmagritek.com This allows for the swift identification of optimal synthetic parameters, leading to higher yields and purity. researchgate.net

Microreactor Technology: Employing microreactors to improve heat and mass transfer, enabling reactions to be performed under conditions that are unsafe or inefficient in large batch reactors. nih.gov This precise control can lead to cleaner reactions and fewer byproducts. researchgate.net

Leveraging Advanced Computational Chemistry for Predictive and Mechanistic Insights

Computational chemistry is an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. nih.gov The synergy between computational modeling and machine learning is creating new opportunities to accelerate discovery. nih.govresearchgate.net

For this compound, future computational work could focus on:

Predictive Reactivity Models: Using machine learning algorithms trained on computational and experimental data to predict the reactivity of the molecule with new reagents or under different conditions. nih.gov

Quantum Mechanics (QM) Calculations: Employing high-level QM methods to accurately calculate properties like bond energies, electronic structure, and reaction barriers. This provides deep mechanistic insight that can guide experimental design. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule over time to understand its conformational flexibility and interactions with other molecules, which is particularly relevant for understanding potential biological activity or material properties. researchgate.net

The integration of these advanced computational tools promises to de-risk and accelerate the experimental exploration of this compound's chemistry, leading to more rational and efficient discovery of new properties and applications. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes and purification strategies for 3-(Methanesulfonyl)-3H-3-benzazepine?

The synthesis typically involves sulfonylation of the benzazepine core. A common approach is to react 3H-3-benzazepine with methanesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane at 0–5°C). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. Key Reaction Conditions Table

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0–5°C | Introduce methanesulfonyl group | |

| Purification | Silica gel chromatography (hexane:EtOAc 4:1) | Remove unreacted starting materials |

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR : Confirm structure via ¹H/¹³C NMR. The methanesulfonyl group appears as a singlet (~δ 3.0 ppm for CH₃) in ¹H NMR and ~δ 45 ppm (SO₂CH₃) in ¹³C NMR.

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 252.1 (C₁₁H₁₃NO₂S⁺) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store in airtight glass containers at 2–8°C, protected from light and moisture .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. Which analytical methods are suitable for assessing purity and detecting impurities?

- HPLC-UV : Monitor impurities using Pharmacopeial methods (e.g., USP Benazepril-related compound analysis). Relative retention times help identify byproducts (e.g., ethyl ester derivatives at RRT 1.8–2.1) .

- TLC : Use silica plates (chloroform:methanol 9:1) with visualization under UV 254 nm .

Advanced Research Questions

Q. What mechanistic insights exist for the functionalization of the benzazepine core with sulfonyl groups?

The reaction proceeds via nucleophilic attack of the benzazepine nitrogen on the electrophilic sulfur in methanesulfonyl chloride. Steric hindrance at the 3-position can reduce yields; optimizing base strength (e.g., using DMAP as a catalyst) improves efficiency . Computational studies (DFT) suggest transition-state stabilization through charge delocalization in the sulfonamide intermediate .

Q. How can researchers resolve contradictions in impurity profiling data?

Contradictions often arise from stereochemical variations or degradation products. Strategies include:

Q. Example Impurity Table

| Impurity | Structure | Source | Detection Method |

|---|---|---|---|

| Ethyl ester byproduct | 3-(1-Ethoxycarbonylpropyl) derivative | Incomplete purification | HPLC (RRT 1.8) |

Q. What structure-activity relationship (SAR) studies have been conducted on this compound derivatives?

Modifications at the sulfonyl group or benzazepine ring alter biological activity. For example:

Q. How does the compound’s stability vary under different experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.